Rolapitant Hydrochloride

Pharmacokinetics NK-1 receptor antagonist Elimination half-life

Rolapitant Hydrochloride (hydrate form, SCH619734) is a uniquely differentiated NK-1 receptor antagonist for research and analytical applications. Its 180-hour terminal half-life and complete lack of CYP3A4 interaction eliminate multi-day dosing regimens and drug-drug interaction risks inherent to aprepitant or netupitant. Ideal for developing simplified CINV protocols, validating HPLC/LC-MS methods, or probing NK-1 pharmacology with >1000-fold selectivity over NK-2/NK-3. Procure high-purity reference standard now.

Molecular Formula C25H29ClF6N2O3
Molecular Weight 555.0 g/mol
CAS No. 914462-92-3
Cat. No. B610552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRolapitant Hydrochloride
CAS914462-92-3
SynonymsSCH619734 SCH-619734;  SCH 619734;  Rolapitant HCl;  Rolapitant hydrochloride, Rolapitant, brand name: Varubi.
Molecular FormulaC25H29ClF6N2O3
Molecular Weight555.0 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl
InChIInChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2/t16-,22-,23-;;/m1../s1
InChIKeyGZQWMYVDLCUBQX-WVZIYJGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rolapitant Hydrochloride (CAS 914462-92-3) Procurement Guide for NK-1 Receptor Antagonist Selection in CINV Research


Rolapitant Hydrochloride (CAS 914462-92-3; hydrate form), also designated SCH619734 hydrochloride hydrate, is a potent and highly selective long-acting neurokinin-1 (NK-1) receptor antagonist . It demonstrates high affinity for the human NK-1 receptor with a Ki of 0.66 nM and >1000-fold selectivity over human NK-2 and NK-3 receptor subtypes [1]. The compound is clinically approved for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy, and is available as an oral tablet formulation [2].

Why NK-1 Receptor Antagonists Are Not Interchangeable: Key Differentiators for Rolapitant Hydrochloride Procurement


Despite sharing a common target class, NK-1 receptor antagonists exhibit substantial clinically relevant differences in pharmacokinetics, drug-drug interaction profiles, and dosing requirements that preclude simple generic substitution [1]. Rolapitant possesses a uniquely long terminal elimination half-life of approximately 180 hours, substantially exceeding that of aprepitant (9–13 hours) and netupitant (~96 hours), which fundamentally alters dosing strategy from multi-day regimens to a single pre-chemotherapy dose [2]. Additionally, unlike other commercial NK-1 RAs, rolapitant does not inhibit or induce cytochrome P450 3A4 (CYP3A4), thereby reducing the risk of interactions with the numerous chemotherapeutic agents and supportive care medications metabolized via this major hepatic pathway [3]. These quantifiable pharmacological distinctions directly impact clinical protocol design, patient management complexity, and formulary selection criteria.

Rolapitant Hydrochloride: Quantitative Comparative Evidence Against Aprepitant and Netupitant


Elimination Half-Life: Rolapitant (~180 h) vs. Aprepitant (9–13 h) vs. Netupitant (~96 h)

Rolapitant exhibits the longest elimination half-life among all commercially available NK-1 receptor antagonists. Compared to aprepitant, which requires a multi-day oral dosing regimen (125 mg day 1, 80 mg days 2–3) due to its short half-life of 9–13 hours, rolapitant's half-life of approximately 180 hours enables a single oral 180 mg dose to provide coverage for up to 5–7 days [1]. Netupitant, with an intermediate half-life of ~96 hours, also falls substantially short of rolapitant's duration [2].

Pharmacokinetics NK-1 receptor antagonist Elimination half-life

CYP3A4 Drug Interaction Profile: Rolapitant (No Inhibition/Induction) vs. Aprepitant/Netupitant (CYP3A4 Inhibitors)

Rolapitant is distinguished from both aprepitant and netupitant by its lack of CYP3A4 inhibition or induction. Aprepitant is extensively metabolized by CYP3A4 and also acts as a CYP3A4 inhibitor, while netupitant similarly inhibits CYP3A4 [1]. In a phase 1 pharmacokinetic study, coadministration of rolapitant with midazolam (a sensitive CYP3A4 substrate) showed geometric mean ratios for Cmax and AUC of 0.86 (90% CI: 0.78–0.94) and 0.98 (90% CI: 0.93–1.03), respectively, confirming no clinically meaningful effect on CYP3A4-mediated metabolism [2].

Drug-drug interactions CYP3A4 Hepatic metabolism

Clinical Efficacy: Complete Response Rate in Highly Emetogenic Chemotherapy Phase III Trials

In two global, randomized, double-blind, active-controlled phase 3 trials (HEC-1 and HEC-2), rolapitant 180 mg added to granisetron and dexamethasone demonstrated significantly higher complete response (CR) rates compared to active control (placebo plus granisetron/dexamethasone) in patients receiving cisplatin-based highly emetogenic chemotherapy [1]. In the delayed phase (>24–120 h), the CR rate was 72.7% for rolapitant versus 58.4% for control (p<0.001). In the overall phase (0–120 h), CR was 70.1% versus 56.5% (p=0.001) [2]. A network meta-analysis comparing NK-1 inhibitor-containing regimens reported odds ratios for CR achievement, though cross-trial comparisons should be interpreted cautiously [3].

Chemotherapy-induced nausea and vomiting Complete response rate Phase III clinical trial

Absolute Oral Bioavailability and NK-1 Receptor Occupancy Duration

Rolapitant demonstrates approximately 100% absolute oral bioavailability when a 180 mg oral dose is compared to an intravenous microdose [1]. Positron emission tomography (PET) imaging studies in healthy volunteers showed that a single 180 mg oral dose achieved mean (±SD) NK-1 receptor occupancy of 94% ± 9% in the cortex [2]. Pharmacokinetic-pharmacodynamic modeling predicted that rolapitant plasma concentrations exceeding 348 ng/mL maintain >90% NK-1 receptor occupancy in the cortex for up to 120 hours post-dose [3]. Comparator data for aprepitant indicates striatal NK-1 receptor occupancy of ≥97% at 48 hours but declining to ~54% at 120 hours following its multi-day regimen [4].

Bioavailability Receptor occupancy PET imaging

CYP2D6 Inhibition Characterization: Reversible Inhibition with Defined Ki Values

Rolapitant is a moderate, reversible inhibitor of CYP2D6, in contrast to its lack of CYP3A4 interaction. In vitro enzyme kinetics studies determined that rolapitant behaves as a mixed, reversible inhibitor of CYP2D6, with Ki values of 20 µM (using bufuralol substrate) and 34 µM (using dextromethorphan substrate) determined by Dixon analysis [1]. The IC50 value for rolapitant inhibition of CYP2D6 activity was 24 µM [2]. No evidence for mechanism-based inactivation was observed in NADPH-, time-, and concentration-dependent assays [3]. This contrasts with the CYP3A4 inhibition profile of aprepitant and netupitant, which carries different clinical DDI implications [4].

CYP2D6 Enzyme inhibition Drug metabolism

Analytical Method Validation: RP-HPLC Assay Performance Characteristics

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection has been developed for the estimation of rolapitant, demonstrating high precision and accuracy suitable for analytical method development, method validation, and quality control applications [1]. The method exhibited linearity over a concentration range of 20–100 µg/mL for rolapitant. Recovery was 99.95%, with repeatability %RSD of 0.2 and intermediate precision %RSD of 0.1 [2]. These validation parameters support reliable quantification for research and development applications including ANDA preparation and commercial production monitoring [3].

RP-HPLC Analytical method validation Quality control

Rolapitant Hydrochloride: Recommended Application Scenarios Based on Quantitative Evidence


Single-Dose Anti-CINV Prophylaxis in Highly Emetogenic Chemotherapy Protocols

Rolapitant 180 mg administered as a single oral dose 1–2 hours prior to cisplatin-based highly emetogenic chemotherapy (≥70 mg/m²), in combination with a 5-HT3 receptor antagonist and dexamethasone. This scenario leverages rolapitant's extended half-life of approximately 180 hours [8] and sustained >90% NK-1 receptor occupancy for up to 120 hours to provide continuous coverage for the entire 5-day delayed CINV risk period without requiring multi-day oral dosing. Phase III trials demonstrated a complete response rate of 72.7% in the delayed phase versus 58.4% for dual-therapy control (p<0.001) [3].

CINV Prophylaxis in Patients Requiring Complex Multi-Drug Chemotherapy Regimens with CYP3A4 Substrates

Rolapitant is particularly suitable for patients receiving concomitant medications that are CYP3A4 substrates, including cyclophosphamide, docetaxel, vinca alkaloids, and various corticosteroids. Unlike aprepitant and netupitant, rolapitant does not inhibit or induce CYP3A4, with midazolam probe studies showing no clinically meaningful pharmacokinetic interaction (AUC ratio 0.98, 90% CI: 0.93–1.03) [8]. This property simplifies medication management and reduces the need for dose adjustments or additional therapeutic drug monitoring in oncology patients already managing polypharmacy .

Analytical Reference Standard for HPLC Method Development and Validation

Rolapitant hydrochloride can be employed as an analytical reference standard for the development and validation of quantitative HPLC-UV or LC-MS/MS methods, supporting pharmaceutical quality control, stability-indicating assays, and ANDA submission preparation. A validated RP-HPLC method has been established with linearity across 20–100 µg/mL, recovery of 99.95%, and precision %RSD values ≤0.2 [8]. These method performance characteristics support its use in dissolution testing, content uniformity analysis, and impurity profiling for both research and regulatory applications .

In Vitro NK-1 Receptor Pharmacology Studies Requiring High Selectivity

Rolapitant hydrochloride is suitable as a selective NK-1 receptor antagonist tool compound in in vitro pharmacology research, including receptor binding assays, functional antagonism studies (e.g., calcium efflux assays in CHO cells expressing human NK-1 receptor), and mechanistic investigations of substance P-mediated signaling pathways. The compound exhibits high affinity for the human NK-1 receptor (Ki = 0.66 nM) with >1000-fold selectivity over human NK-2 and NK-3 receptor subtypes [8], providing a clean pharmacological probe for dissecting NK-1-specific effects without confounding activity at related neurokinin receptors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rolapitant Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.